4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate basic properties
4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate basic properties
An In-depth Technical Guide to 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate
This guide provides a comprehensive technical overview of 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate, a key component in modern liquid crystal technologies. Tailored for researchers, materials scientists, and professionals in display technology development, this document synthesizes its fundamental properties, synthesis, characterization, and applications, grounding all claims in authoritative scientific context.
Introduction: The Role of Fluorinated Benzoates in Advanced Displays
Liquid crystals represent a unique state of matter, possessing both the fluidity of a liquid and the long-range molecular order of a crystal.[1] This dual nature allows for the precise manipulation of light, forming the basis of modern Liquid Crystal Displays (LCDs). The performance of an LCD—its contrast, response time, and power consumption—is critically dependent on the specific molecular composition of the liquid crystal mixture.
4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is a calamitic (rod-shaped) thermotropic liquid crystal, meaning its liquid crystalline phases are induced by temperature changes.[1] It belongs to a class of highly engineered molecules designed to exhibit specific electro-optical properties. The strategic inclusion of a cyano (-CN) group and a fluorine (-F) atom is a hallmark of modern liquid crystal design, imparting a high dipole moment and influencing the material's dielectric anisotropy—a crucial parameter for display operation. This guide delves into the core scientific principles and practical methodologies associated with this important compound.
Core Physicochemical Properties
A thorough understanding of a material's fundamental properties is the bedrock of its application. The identity and key physical constants for 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate are summarized below.
Chemical Identity
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IUPAC Name : (4-cyano-3-fluorophenyl) 4-(trans-4-ethylcyclohexyl)benzoate[2]
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Synonyms : 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate, 2cHBzoFCP[2]
Physicochemical Data
The following table summarizes the key computed and, where available, experimental properties of the compound.
| Property | Value | Source |
| Molecular Weight | 351.4 g/mol | [2] |
| Purity | Typically ≥97-98% | [4][5] |
| Appearance | White Powder (in solid state) | |
| Storage Temperature | Room Temperature |
Synthesis and Purification Workflow
The synthesis of ester-based liquid crystals like this one is typically achieved through a multi-step process involving the formation of key intermediates followed by a final esterification reaction. The causality behind this approach is the need to build the molecule's distinct parts—the cyano-fluorophenyl head and the ethylcyclohexyl-benzoate tail—before joining them.
Retrosynthetic Analysis
A logical synthetic route involves the esterification of 4-cyano-3-fluorophenol with 4-(trans-4-ethylcyclohexyl)benzoic acid. This requires the prior synthesis of these two key intermediates.
Caption: Retrosynthetic analysis of the target molecule.
Suggested Synthesis Protocol
This protocol is a representative example based on established organic chemistry principles for synthesizing similar liquid crystals.
Part A: Synthesis of 4-(trans-4-ethylcyclohexyl)benzoic Acid (Intermediate B)
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Suzuki Coupling: React 4-bromobenzoic acid with ethylbenzene under palladium catalysis to form 4-ethyl-1,1'-biphenyl. Rationale: This efficiently creates the core carbon skeleton.
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Catalytic Hydrogenation: Hydrogenate the biphenyl product using a catalyst like Rhodium on alumina. This step is crucial for creating the cyclohexyl ring. Rationale: This reduction specifically targets the phenyl ring attached to the ethyl group, yielding the desired cyclohexane structure. The 'trans' isomer is often the thermodynamically favored product.
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Purification: Purify the resulting acid by recrystallization from a suitable solvent like ethanol or acetic acid.
Part B: Synthesis of 4-Cyano-3-fluorophenol (Intermediate A)
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Nitration & Cyanation: Start with a suitable fluorinated benzene derivative. Introduce a nitro group, followed by a nucleophilic aromatic substitution reaction to introduce the cyano group.
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Reduction & Diazotization: Reduce the nitro group to an amine (-NH₂). Convert the amine to a diazonium salt using nitrous acid at low temperatures.
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Hydrolysis: Gently heat the diazonium salt solution to hydrolyze it to the desired phenol (-OH). Rationale: The diazonium salt is an excellent leaving group, making this a reliable method for introducing a hydroxyl group onto an aromatic ring.
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Purification: Use column chromatography or recrystallization to obtain the pure phenol intermediate.
Part C: Final Esterification
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Activation: Convert the carboxylic acid (Intermediate B) to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Rationale: The acyl chloride is highly electrophilic, ensuring an efficient reaction with the weakly nucleophilic phenol.
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Coupling: React the acyl chloride with 4-cyano-3-fluorophenol (Intermediate A) in the presence of a non-nucleophilic base like pyridine. The base neutralizes the HCl byproduct.
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Work-up and Purification: Quench the reaction, extract the product into an organic solvent, and wash to remove impurities. The final product is typically purified by recrystallization to achieve the high purity required for liquid crystal applications.
This self-validating system ensures high purity, as intermediates are purified at each stage, and the final recrystallization removes any remaining starting materials or byproducts.
Core Application in Liquid Crystal Technology
This molecule is not intended for drug development but is a high-performance component in liquid crystal mixtures for displays.[6] Its molecular structure is precisely tailored for this role.
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Rod-like Shape: The rigid core (phenyl and benzoate groups) and the cyclohexyl ring create a calamitic shape, which is essential for forming the ordered nematic phase.[1]
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Cyano and Fluoro Groups: The strongly electron-withdrawing cyano group and the electronegative fluorine atom create a large dipole moment along the molecule's long axis. This is the most critical feature. When an electric field is applied across the liquid crystal layer in a display, this large dipole forces the molecules to align with the field. This collective re-orientation changes the refractive index of the material, allowing it to switch from a light-blocking to a light-passing state (or vice-versa).
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Ethylcyclohexyl Group: This non-polar, flexible tail influences the material's viscosity and clearing point (the temperature at which it becomes an isotropic liquid). It helps to ensure the liquid crystal phase is stable over a wide operating temperature range.
Caption: Molecular switching mechanism in an electric field.
Essential Characterization Protocols
To validate the identity, purity, and liquid crystalline properties of the synthesized material, a suite of standard analytical techniques is employed.
Structural Verification
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The number of signals, their chemical shifts, and splitting patterns must match the expected structure.
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Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Expect to see characteristic peaks for the nitrile (C≡N) stretch, carbonyl (C=O) stretch of the ester, and C-F bond vibrations.
Thermal Analysis: Identifying Liquid Crystal Phases
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Differential Scanning Calorimetry (DSC): This is the primary method for determining the temperatures of phase transitions.
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Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan.
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Heating/Cooling Cycle: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point.
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Data Acquisition: Record the heat flow as the sample is cooled and then heated again.
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Analysis: Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions (e.g., Crystal → Nematic, Nematic → Isotropic). The temperatures of these transitions are critical quality control parameters.
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Visual Identification of Phases
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Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase by observing its unique optical texture.
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Sample Preparation: Place a small amount of the sample on a microscope slide and cover with a coverslip.
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Heating Stage: Place the slide on a programmable hot stage attached to the microscope.
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Observation: Heat the sample into its isotropic liquid phase (it will appear dark under crossed polarizers).
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Cooling & Analysis: Slowly cool the sample. As it transitions into a liquid crystal phase (e.g., nematic), characteristic birefringent textures will appear. The nematic phase is typically identified by its "Schlieren" or "threaded" texture.
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Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, data from structurally similar fluorinated cyanophenyl esters provides a strong basis for safe handling protocols.[7]
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Potential Hazards: Analogous compounds are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[7]
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Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling fine dust or vapors. Avoid creating dust.[8] Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8]
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Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)-benzoate is a highly specialized organic molecule whose structure is meticulously designed for high-performance liquid crystal display applications. Its key attributes—a rod-like shape, high polarity from the cyano-fluoro moiety, and a stable nematic phase—are a direct result of targeted chemical synthesis. The characterization protocols of DSC and POM are essential for verifying the thermal and phase behavior that underpins its function. Adherence to rigorous safety protocols, based on data from analogous structures, is mandatory for its handling and research. This guide provides the foundational knowledge for scientists and engineers working with or developing advanced liquid crystal materials.
References
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PubChem. 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate. National Center for Biotechnology Information. [Link]
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PubChem. 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate. National Center for Biotechnology Information. [Link]
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MySkinRecipes. 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate. [Link]
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Oakwood Chemical. 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate. [Link]
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Chemsrc. 4-CYANO-3-FLUOROPHENYL 4-(TRANS-4-ETHYLCYCLOHEXYL)-BENZOATE. [Link]
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